molecular formula C13H15N3O2 B7693493 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No.: B7693493
M. Wt: 245.28 g/mol
InChI Key: RSFXEPAMUSMADY-UHFFFAOYSA-N
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Description

2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and are frequently used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound in moderate to excellent yields without the need for protective groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide can undergo various chemical reactions, including:

Scientific Research Applications

2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of human carbonic anhydrase isoforms, which are involved in cancer therapy . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and their effects on its chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9(2)13(17)14-8-11-15-12(16-18-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFXEPAMUSMADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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